molecular formula C15H10ClN B3022105 8-Chloro-2-phenylquinoline CAS No. 745064-23-7

8-Chloro-2-phenylquinoline

Cat. No.: B3022105
CAS No.: 745064-23-7
M. Wt: 239.7 g/mol
InChI Key: QQGJUCPERSZNDA-UHFFFAOYSA-N
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Description

8-Chloro-2-phenylquinoline (CAS 745064-23-7) is a chemical compound with the molecular formula C15H10ClN and a molecular weight of 239.70 . It belongs to the quinoline class, a privileged scaffold in medicinal chemistry known for its broad spectrum of bioactivity and its role as a core template in drug design . This specific 2-phenylquinoline derivative serves as a key intermediate for researchers developing novel therapeutic agents. The 2-phenylquinoline structural class has demonstrated significant and diverse pharmacological potential in scientific studies. Notably, derivatives of 2-phenylquinoline have been identified as promising broad-spectrum antiviral agents . Research has shown that certain 2-phenylquinoline compounds exhibit potent activity against SARS-CoV-2 (with EC50 values in the low micromolar range), as well as against other human coronaviruses like HCoV-229E and HCoV-OC43 . One prominent mechanism of action identified for these antiviral 2-phenylquinolines is the inhibition of the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme, marking them as potential candidates for tackling emerging coronavirus outbreaks . Beyond virology, the 2-phenylquinoline core possesses substantial gastroprotective properties . Studies on the parent compound, 2-phenylquinoline (isolated from Galipea longiflora ), have revealed that its mechanisms of action include increasing mucosal antioxidant factors like glutathione (GSH), attenuating pro-inflammatory cytokines, and inhibiting histaminergic and gastrinergic pathways to reduce gastric acid secretion . Furthermore, quinoline derivatives are extensively investigated for their anticancer activities, acting through mechanisms such as growth inhibition by cell cycle arrest, apoptosis induction, and inhibition of angiogenesis . The chlorination at the 8-position on the quinoline ring, as in 8-Chloro-2-phenylquinoline, is a common structural modification explored to optimize the potency and physicochemical properties of these bioactive molecules . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Proper storage conditions are sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-2-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGJUCPERSZNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601445
Record name 8-Chloro-2-phenylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745064-23-7
Record name 8-Chloro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-2-phenylquinoline is a halogenated derivative of the 2-phenylquinoline scaffold, a class of compounds recognized for its diverse pharmacological potential. As interest in substituted quinolines continues to grow within medicinal chemistry and materials science, a thorough understanding of their fundamental physicochemical properties is paramount for predictable behavior in experimental and developmental settings. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 8-Chloro-2-phenylquinoline. In the absence of extensive direct experimental data for this specific molecule, this guide employs a comparative analysis of structurally related analogues, namely 8-chloroquinoline, 2-phenylquinoline, and 8-chloro-2-methylquinoline, to establish a reliable predictive profile. This document further outlines probable synthetic routes, standard characterization methodologies, and essential safety considerations to facilitate future research and application.

Introduction and Statement of Scope

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The introduction of a phenyl group at the 2-position and a chlorine atom at the 8-position of the quinoline nucleus is anticipated to significantly modulate the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its biological activity and formulation characteristics.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound are the bedrock of its behavior in both chemical and biological systems. The following sections detail the known properties of key structural analogues and provide reasoned estimations for 8-Chloro-2-phenylquinoline.

Molecular Structure and Weight

The foundational characteristics of 8-Chloro-2-phenylquinoline and its analogues are their molecular formula and weight. These parameters are fundamental for all stoichiometric calculations and analytical interpretations.

  • 8-Chloro-2-phenylquinoline: C₁₅H₁₀ClN

  • Calculated Molecular Weight: 239.70 g/mol

The presence of the phenyl group at the C2 position and the chlorine atom at the C8 position are the defining structural features that will influence the properties discussed below.

Melting and Boiling Points

The melting and boiling points provide insight into the intermolecular forces and the physical state of the compound under various temperatures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
8-ChloroquinolineC₉H₆ClN163.60-20[1]288.5[1]
2-PhenylquinolineC₁₅H₁₁N205.2584-85Not Available
8-Chloro-2-methylquinolineC₁₀H₈ClN177.6364-68[2]Not Available
8-Chloro-2-phenylquinoline (Predicted) C₁₅H₁₀ClN 239.70 Solid, likely > 85°C > 288.5°C

Expert Rationale: The introduction of a phenyl group in 2-phenylquinoline significantly increases the melting point compared to the liquid state of 8-chloroquinoline at room temperature. This is due to increased molecular weight and greater potential for π-π stacking interactions. The addition of a chlorine atom to the 2-methylquinoline structure also results in a solid with a melting point in the 64-68°C range. Therefore, it is predicted that 8-Chloro-2-phenylquinoline will be a solid at room temperature with a melting point higher than that of 2-phenylquinoline, likely exceeding 85°C. Its boiling point is expected to be higher than that of 8-chloroquinoline due to its significantly larger molecular mass.

Solubility

Solubility in various solvents is a critical parameter for reaction setup, purification, and formulation.

CompoundWater SolubilityOrganic Solvent Solubility
8-ChloroquinolineSoluble[1]Soluble in common organic solvents.
2-PhenylquinolineInsolubleSoluble in chloroform, acetone.
8-Chloro-2-methylquinolineInsolubleSoluble in common organic solvents.
8-Chloro-2-phenylquinoline (Predicted) Insoluble Soluble in chloroform, dichloromethane, ethyl acetate; sparingly soluble in alcohols.

Expert Rationale: The large, nonpolar phenyl group in 2-phenylquinoline and the overall increase in molecular size in 8-Chloro-2-phenylquinoline would drastically reduce its aqueous solubility compared to the smaller 8-chloroquinoline. It is expected to be readily soluble in nonpolar to moderately polar organic solvents, which is a common characteristic of aromatic heterocyclic compounds.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a crucial determinant of its pharmacokinetic properties, such as absorption and distribution.

CompoundPredicted LogP
8-Chloroquinoline2.4
2-Phenylquinoline3.9
8-Chloro-2-methylquinoline3.3
8-Chloro-2-phenylquinoline (Predicted) ~4.5 - 5.0

Expert Rationale: Both the phenyl group and the chlorine atom contribute positively to the lipophilicity of the quinoline scaffold. The significant jump in LogP from 8-chloroquinoline to 2-phenylquinoline highlights the major contribution of the phenyl ring. The addition of a chlorine atom to the 2-phenylquinoline structure is expected to further increase the LogP, likely placing it in the range of 4.5 to 5.0. This high lipophilicity suggests good membrane permeability but may also be associated with lower aqueous solubility and potential for metabolic liabilities.

Proposed Synthesis and Purification

While a specific, optimized synthesis for 8-Chloro-2-phenylquinoline is not detailed in the readily available literature, established methodologies for quinoline synthesis can be logically applied. The Doebner-von Miller and Combes syntheses are two classical and versatile methods for constructing the quinoline core.

Doebner-von Miller Synthesis

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[3][4]

DOT Script for Doebner-von Miller Synthesis Workflow

Doebner_von_Miller cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Purification 2-Chloroaniline 2-Chloroaniline ReactionMixture Doebner-von Miller Reaction 2-Chloroaniline->ReactionMixture Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->ReactionMixture Strong Acid (e.g., HCl, H2SO4) Strong Acid (e.g., HCl, H2SO4) Strong Acid (e.g., HCl, H2SO4)->ReactionMixture Catalyst Oxidizing Agent (e.g., As2O5, Nitrobenzene) Oxidizing Agent (e.g., As2O5, Nitrobenzene) Oxidizing Agent (e.g., As2O5, Nitrobenzene)->ReactionMixture Oxidant Heat Heat Heat->ReactionMixture Energy Crude Product Crude Product ReactionMixture->Crude Product Purification Column Chromatography (Silica Gel) Crude Product->Purification 8-Chloro-2-phenylquinoline 8-Chloro-2-phenylquinoline Purification->8-Chloro-2-phenylquinoline

Caption: Proposed Doebner-von Miller synthesis of 8-Chloro-2-phenylquinoline.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-chloroaniline in a suitable solvent (e.g., ethanol), add a strong acid such as hydrochloric acid or sulfuric acid.

  • Addition of Reactants: Slowly add cinnamaldehyde (the α,β-unsaturated aldehyde) to the reaction mixture. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is also included.

  • Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution). Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 8-Chloro-2-phenylquinoline.

Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[3][5]

Expert Rationale for Method Selection: The choice between these methods would depend on the availability and stability of the starting materials. The Doebner-von Miller reaction is often a one-pot synthesis but can sometimes lead to side products. The Combes synthesis is also efficient but requires a specific β-diketone. For 8-Chloro-2-phenylquinoline, the Doebner-von Miller reaction using 2-chloroaniline and cinnamaldehyde appears to be a more direct and plausible route.

Characterization and Analytical Protocols

The identity and purity of synthesized 8-Chloro-2-phenylquinoline would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The specific coupling patterns and chemical shifts of the protons on both the quinoline and phenyl rings would be diagnostic. The proton on the C3 position of the quinoline ring would likely appear as a doublet coupled to the proton on the C4 position.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms. Quaternary carbons, such as C2, C8, C8a, and C4a, will appear as singlets.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 239.70

  • Isotopic Pattern: A characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope. The mass spectrum of 2-phenylquinoline shows a prominent molecular ion peak at m/z 205.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of trifluoroacetic acid) would be a suitable starting point for method development. The purity is determined by the peak area percentage of the main component.

Reactivity and Stability

The reactivity of 8-Chloro-2-phenylquinoline is dictated by the electronic nature of the substituted quinoline ring.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 8-position is generally less reactive towards nucleophilic substitution compared to a chlorine at the 2- or 4-positions due to the electronic effects of the fused ring system.[7] However, under forcing conditions, it may be displaced by strong nucleophiles.

  • Electrophilic Aromatic Substitution: The phenyl ring and the quinoline ring system can undergo electrophilic substitution reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile.

  • Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place, protected from light and moisture.

Potential Applications

While specific applications of 8-Chloro-2-phenylquinoline are not yet established, the broader class of 2-phenylquinolines has shown promise in several areas of research.

  • Medicinal Chemistry: 2-Phenylquinoline derivatives have been investigated for their potential as antiviral, anticancer, and antiparasitic agents.[8] The introduction of a chloro substituent at the 8-position could enhance these activities or modulate the pharmacokinetic profile.

  • Materials Science: The rigid, planar structure of the quinoline ring system makes it a candidate for incorporation into organic light-emitting diodes (OLEDs) and other electronic materials.

DOT Script for Logical Relationships

Logical_Relationships cluster_analogues Structural Analogues (Data Source) cluster_properties Predicted Physicochemical Properties A 8-Chloroquinoline T 8-Chloro-2-phenylquinoline (Target Compound) A->T Provides data on 8-chloro substitution B 2-Phenylquinoline B->T Provides data on 2-phenyl substitution C 8-Chloro-2-methylquinoline C->T Provides data on combined 8-chloro and C2 substitution P1 Melting/Boiling Point T->P1 P2 Solubility T->P2 P3 Lipophilicity (LogP) T->P3 P4 Reactivity T->P4

Caption: Inferential logic for predicting properties of 8-Chloro-2-phenylquinoline.

Safety and Handling

Given the lack of specific toxicity data for 8-Chloro-2-phenylquinoline, it is prudent to handle this compound with the same precautions as other potentially hazardous quinoline derivatives.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity Profile of Analogues:

    • 8-Chloroquinoline: May be toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9]

    • 2-Phenylquinoline: Causes skin and serious eye irritation, and may cause respiratory irritation.[10]

    • 8-Chloro-2-methylquinoline: Harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation.[11]

Based on these data, 8-Chloro-2-phenylquinoline should be considered harmful if swallowed and an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

8-Chloro-2-phenylquinoline represents an intriguing target for further investigation in both medicinal chemistry and materials science. While direct experimental data on its physicochemical properties are currently sparse, a robust predictive profile can be constructed through the comparative analysis of its structural analogues. This guide provides a foundational understanding of its likely properties, outlines plausible synthetic and analytical methodologies, and highlights necessary safety precautions. It is our hope that this comprehensive overview will serve as a valuable resource for researchers embarking on the study of this and other novel substituted quinoline derivatives, thereby accelerating the pace of discovery and innovation.

References

  • 8-Chloro-2-methylquinoline - PMC - NIH. (URL: [Link])

  • 8-Chloro-2-methylquinoline(98%) - Pi Chemicals System. (URL: [Link])

  • 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem. (URL: [Link])

  • 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem. (URL: [Link])

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC - NIH. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])

  • Alprazolam - Wikipedia. (URL: [Link])

  • 2-Phenylquinoline | C15H11N | CID 71545 - PubChem. (URL: [Link])

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. (URL: [Link])

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Mass spectrum of (2-phenylquinolin-4-yl)... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])

  • Combe's synthesis of quinoline || detailed mechanism - YouTube. (URL: [Link])

  • Combes quinoline synthesis - ResearchGate. (URL: [Link])

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (URL: [Link])

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - MDPI. (URL: [Link])

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - MDPI. (URL: [Link])

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

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  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (URL: [Link])

  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

Sources

An In-Depth Technical Guide to the Potential Pharmacological Applications of 8-Chloro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline moiety, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant therapeutics.[2][3][4] This guide delves into the prospective pharmacological landscape of a specific, yet underexplored derivative: 8-Chloro-2-phenylquinoline . While direct empirical data for this compound remains nascent, a robust analysis of its structural analogues provides a compelling rationale for its potential applications in oncology, infectious diseases, and inflammatory disorders. This document serves as a technical resource for researchers, offering hypothesized mechanisms, detailed experimental protocols for validation, and a framework for future drug development efforts centered on this promising scaffold.

I. Synthesis of the Core Scaffold: 8-Chloro-2-phenylquinoline

The strategic placement of a chloro group at the 8-position and a phenyl group at the 2-position of the quinoline ring is anticipated to modulate the compound's lipophilicity and electronic properties, thereby influencing its biological activity.[5] A plausible and efficient synthetic route for 8-Chloro-2-phenylquinoline is the Doebner-von Miller reaction , a classic method for quinoline synthesis.[5]

Proposed Synthetic Workflow: Modified Doebner-von Miller Reaction

This acid-catalyzed reaction involves the condensation of an α,β-unsaturated carbonyl compound (generated in situ from benzaldehyde and acetone) with an aniline derivative (2-chloroaniline).

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product 2-Chloroaniline 2-Chloroaniline Reaction Mixture Reaction Mixture 2-Chloroaniline->Reaction Mixture Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Mixture Acetone Acetone Acetone->Reaction Mixture Acid Catalyst (e.g., HCl, H2SO4) Acid Catalyst (e.g., HCl, H2SO4) Acid Catalyst (e.g., HCl, H2SO4)->Reaction Mixture Dehydrating Agent (optional) Dehydrating Agent (optional) Solvent Ethanol/Water Solvent->Reaction Mixture Heat Reflux Purification Purification Heat->Purification Work-up & Column Chromatography 8-Chloro-2-phenylquinoline 8-Chloro-2-phenylquinoline Reaction Mixture->Heat Initiates Condensation & Cyclization Purification->8-Chloro-2-phenylquinoline Isolation

Caption: Proposed synthetic workflow for 8-Chloro-2-phenylquinoline.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroaniline (1 equivalent) in a mixture of ethanol and water.

  • Addition of Reagents: To this solution, add benzaldehyde (1 equivalent) and acetone (1.5 equivalents).

  • Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid or sulfuric acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 8-Chloro-2-phenylquinoline.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Potential Pharmacological Application: Oncology

The 2-phenylquinoline scaffold is a recurring motif in compounds with significant anticancer activity.[6][7][8][9][10] These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[11][12][13]

Hypothesized Mechanism of Action: Induction of p53-Independent Apoptosis

Several studies on 2-styrylquinoline derivatives, which share the 2-substituted quinoline core, have demonstrated the ability to induce cell cycle arrest and apoptosis independent of the p53 tumor suppressor protein.[11] This is particularly significant as the TP53 gene is mutated in over 50% of human cancers. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to a change in the cellular redox balance and triggering the apoptotic cascade.[11]

8-Chloro-2-phenylquinoline 8-Chloro-2-phenylquinoline Cancer Cell Cancer Cell 8-Chloro-2-phenylquinoline->Cancer Cell Cellular Uptake ROS Generation ROS Generation Cancer Cell->ROS Generation Induces Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Leads to Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Triggers Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Hypothesized p53-independent apoptotic pathway.

Quantitative Data for Analogous Compounds
CompoundCancer Cell LineIC50 (µM)Reference
6-Chloro-2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)31.37[7]
6-Bromo-2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3[7]
2-Phenylquinoline-4-carboxylic acid derivative (D28)K562 (Leukemia)1.02[12]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 8-Chloro-2-phenylquinoline in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. Potential Pharmacological Application: Antimicrobial

Quinoline derivatives have a long history as antimicrobial agents, with many exhibiting potent activity against a broad spectrum of bacteria.[2][4][14][15] The 2-phenylquinoline scaffold, in particular, has been the subject of recent investigations for the development of new antibacterial drugs.[5][14]

Hypothesized Mechanism of Action: Disruption of Bacterial Cell Processes

The planar structure of the quinoline ring allows for intercalation into bacterial DNA, thereby inhibiting DNA replication and transcription.[16] Additionally, some quinoline derivatives are known to inhibit bacterial enzymes essential for cell wall synthesis or other vital metabolic pathways. The lipophilic nature of the 2-phenyl group and the electron-withdrawing properties of the 8-chloro substituent may enhance cellular uptake and interaction with bacterial targets.[5]

cluster_targets Potential Bacterial Targets 8-Chloro-2-phenylquinoline 8-Chloro-2-phenylquinoline Bacterial Cell Bacterial Cell 8-Chloro-2-phenylquinoline->Bacterial Cell Penetration DNA Gyrase/Topoisomerase DNA Gyrase/Topoisomerase Bacterial Cell->DNA Gyrase/Topoisomerase Inhibition Cell Wall Synthesis Cell Wall Synthesis Bacterial Cell->Cell Wall Synthesis Disruption Other Metabolic Enzymes Other Metabolic Enzymes Bacterial Cell->Other Metabolic Enzymes Inhibition

Caption: Potential antimicrobial mechanisms of 8-Chloro-2-phenylquinoline.

Quantitative Data for Analogous Compounds
CompoundBacterial StrainMIC (µg/mL)Reference
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)Staphylococcus aureus64[5]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7)Escherichia coli128[5]
2-(4-chlorophenyl)quinoline derivativeE. coli100[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media to the mid-logarithmic phase.

  • Compound Preparation: Prepare a series of two-fold dilutions of 8-Chloro-2-phenylquinoline in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

  • Controls: Include positive (broth with bacteria, no compound) and negative (broth only) controls.

IV. Potential Pharmacological Application: Anti-inflammatory

Chronic inflammation is a key contributor to a wide range of diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting various mediators of the inflammatory cascade.[17][18][19][20][21]

Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of many quinoline-based compounds are attributed to their ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[22][23] The structural features of 8-Chloro-2-phenylquinoline may allow it to interact with the active sites of these inflammatory targets.

Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory Stimulus (e.g., LPS)->Macrophage Activation of Signaling Pathways (e.g., NF-κB) Activation of Signaling Pathways (e.g., NF-κB) Macrophage->Activation of Signaling Pathways (e.g., NF-κB) Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Activation of Signaling Pathways (e.g., NF-κB)->Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Inflammation Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS)->Inflammation 8-Chloro-2-phenylquinoline 8-Chloro-2-phenylquinoline 8-Chloro-2-phenylquinoline->Activation of Signaling Pathways (e.g., NF-κB) Inhibits

Caption: Hypothesized anti-inflammatory mechanism of action.

Quantitative Data for Analogous Compounds
CompoundAssayIC50 (µM)Reference
2-(4-phenylquinoline-2-yl)phenol derivative (4h)COX-2 Inhibition0.026[24]
2-(4-phenylquinoline-2-yl)phenol derivative (4j)COX-2 Inhibition0.102[24]
Quinoline derivative (W16)NLRP3 Inhibition-[23]
Experimental Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of 8-Chloro-2-phenylquinoline for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment.

V. Potential Pharmacological Application: Antiviral

Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents, particularly against coronaviruses.[25][26][27][28][29]

Hypothesized Mechanism of Action: Inhibition of Viral Helicase

A study on 2-phenylquinoline derivatives demonstrated potent activity against SARS-CoV-2 by inhibiting the nsp13 helicase, a highly conserved enzyme essential for viral replication.[25][27][28] The planar aromatic structure of 8-Chloro-2-phenylquinoline could potentially bind to the active site of this viral enzyme, disrupting its function.

Virus Virus Host Cell Host Cell Virus->Host Cell Enters Viral Replication Viral Replication Host Cell->Viral Replication Initiates nsp13 Helicase nsp13 Helicase Viral Replication->nsp13 Helicase Requires 8-Chloro-2-phenylquinoline 8-Chloro-2-phenylquinoline 8-Chloro-2-phenylquinoline->nsp13 Helicase Inhibits

Caption: Hypothesized antiviral mechanism via helicase inhibition.

Quantitative Data for Analogous Compounds
CompoundVirusEC50 (µM)Reference
2-Phenylquinoline derivativeSARS-CoV-26[27][28]
2-Phenylquinoline derivativeHCoV-229E0.2-9.4[25][27][28]
2-Phenylquinoline derivativeHCoV-OC430.6-7.7[27]
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)
  • Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates.

  • Viral Infection: Infect the cell monolayers with a known titer of the virus for 1 hour.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of 8-Chloro-2-phenylquinoline and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the viral plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to untreated, virus-infected controls and determine the EC50 value.

VI. Future Directions and Conclusion

The comprehensive analysis of structurally related compounds strongly suggests that 8-Chloro-2-phenylquinoline is a molecule of significant pharmacological potential. The presented hypotheses for its anticancer, antimicrobial, anti-inflammatory, and antiviral activities are grounded in extensive literature on the quinoline scaffold. However, it is imperative to underscore that these are prospective applications requiring rigorous experimental validation.

The detailed protocols provided in this guide offer a clear roadmap for initiating the preclinical evaluation of this compound. Future research should focus on its synthesis and subsequent in vitro screening to confirm these predicted activities. Promising in vitro results would then warrant further investigation into its mechanism of action, preclinical efficacy in animal models, and toxicological profiling. The versatility of the quinoline ring also allows for further structural modifications to optimize potency and selectivity, paving the way for the development of novel therapeutics based on the 8-Chloro-2-phenylquinoline core.

References

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Technical Guide: 8-Chloro-2-phenylquinoline Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-chloro-2-phenylquinoline scaffold represents a distinct pharmacophore within the quinoline family, characterized by its lipophilic 8-chloro substituent and the sterically significant 2-phenyl group. Unlike its ubiquitous cousin, 8-hydroxyquinoline (a potent metal chelator), the 8-chloro analogue lacks the capacity for bidentate chelation, shifting its mechanism of action towards hydrophobic pocket occupancy, pi-stacking interactions, and metabolic blockade.

This guide details the synthetic pathways, structural biology, and therapeutic applications of this scaffold, with a specific focus on its role as a precursor for NK3 receptor antagonists and HDAC inhibitors .

Structural Biology & Structure-Activity Relationship (SAR)

The pharmacological versatility of 8-chloro-2-phenylquinoline arises from three modifiable vectors. Understanding these is crucial for rational drug design.

The 8-Chloro Substituent (Metabolic & Electronic Modulator)
  • Lipophilicity: The chlorine atom at position 8 significantly increases logP compared to the unsubstituted or hydroxylated parent. This enhances membrane permeability, crucial for CNS-targeting drugs (e.g., NK3 antagonists).

  • Metabolic Blockade: The C8 position is metabolically vulnerable to oxidation. Chlorine substitution blocks CYP450-mediated hydroxylation at this site, extending half-life (

    
    ).
    
  • Electronic Effect: As a weak electron-withdrawing group (EWG), the 8-Cl reduces the electron density of the pyridine ring, lowering the pKa of the quinoline nitrogen. This alters protonation states at physiological pH, affecting solubility and binding affinity.

The 2-Phenyl Group (Pi-Stacking Anchor)
  • Interaction: Crystal structure analysis reveals that the 2-phenyl ring often adopts a twisted conformation relative to the quinoline plane (dihedral angle ~40-60°) to minimize steric clash with H3.

  • Binding Mode: This moiety engages in T-shaped or parallel-displaced

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.
The 4-Position (The Derivatization Handle)
  • Synthetic Utility: Typically generated as a carboxylic acid (-COOH) via the Pfitzinger reaction, this position is the primary vector for expanding the scaffold into amides, esters, or hydrazides to introduce Zinc Binding Groups (ZBGs) for enzyme inhibition.

Visualization: SAR Logic Map

SAR_Map Core 8-Chloro-2-phenylquinoline Core Scaffold Pos8 Position 8: Chlorine Core->Pos8 Pos2 Position 2: Phenyl Ring Core->Pos2 Pos4 Position 4: Carboxyl/Amide Core->Pos4 Lipophilicity Increases LogP (CNS Penetration) Pos8->Lipophilicity Metabolism Blocks CYP450 Oxidation Pos8->Metabolism PiStacking π-π Stacking (Phe/Tyr/Trp) Pos2->PiStacking Targeting Receptor Specificity (NK3 / HDAC) Pos4->Targeting

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of key positions on the scaffold.

Synthetic Methodologies

The dominant route to this scaffold is the Pfitzinger Reaction . It is preferred over the Friedländer synthesis for this specific derivative due to the ready availability of 5-chloroisatin and the high regioselectivity it affords.

The Pfitzinger Protocol (Microwave-Assisted)

Traditional reflux methods require 24-48 hours. The microwave-assisted protocol reduces this to minutes with higher yields.

Reaction:



Step-by-Step Protocol:

  • Reagents:

    • 5-Chloroisatin (10 mmol)

    • Acetophenone (10 mmol)

    • KOH (33% aq.[1] solution, 15 mL)

    • Ethanol (10 mL)

  • Procedure:

    • Combine 5-chloroisatin and KOH in a microwave process vial. Stir until isatin ring opens (color change to yellow/orange isatinate).

    • Add acetophenone and ethanol.

    • Seal and irradiate at 150°C for 15 minutes (Power: 100-200W).

    • Note: If using conventional heating, reflux at 80°C for 24-48 hours.

  • Work-up:

    • Allow the mixture to cool.

    • Pour into crushed ice (100 g).

    • Acidify carefully with Glacial Acetic Acid to pH 4-5. The product will precipitate as a solid.[2]

    • Filter, wash with cold water, and recrystallize from ethanol/DMF.

  • Yield Expectation: 85-95%.

Visualization: Pfitzinger Reaction Mechanism[1][3]

Pfitzinger_Mechanism Step1 1. Ring Opening (5-Chloroisatin + KOH) Step2 2. Isatinate Intermediate (Keto-acid salt) Step1->Step2 Hydrolysis Step3 3. Condensation (+ Acetophenone) Step2->Step3 Aldol-type Step4 4. Cyclization & Dehydration (Formation of Quinoline Ring) Step3->Step4 -2 H2O Product Product: 8-Chloro-2-phenylquinoline-4-COOH Step4->Product

Figure 2: Mechanistic flow of the Pfitzinger reaction yielding the 4-carboxylic acid derivative.

Therapeutic Applications

HDAC Inhibition (Cancer Therapy)

Derivatives of 2-phenylquinoline-4-carboxylic acid have emerged as potent inhibitors of Histone Deacetylases (HDACs) , specifically HDAC3.[3]

  • Mechanism: The quinoline core acts as the "Cap" group that occludes the entrance to the enzyme active site. The 4-position is derivatized with a linker and a Zinc Binding Group (ZBG), such as hydroxamic acid or hydrazide.[3]

  • Design Strategy:

    • Cap: 8-Chloro-2-phenylquinoline (Hydrophobic interaction).

    • Linker: Aliphatic chain attached via amide at C4.

    • ZBG: Hydroxamic acid (-CONHOH) chelates the Zn²⁺ ion at the catalytic bottom.

NK3 Receptor Antagonism (CNS Disorders)

The scaffold is structurally related to Talnetant and Osanetant , which are NK3 antagonists investigated for schizophrenia.

  • Role of 8-Cl: Critical for blood-brain barrier (BBB) penetration and preventing rapid metabolic clearance.

  • Binding: The 2-phenyl group occupies a specific hydrophobic pocket in the NK3 GPCR transmembrane domain.

Quantitative Data Summary

Table 1: Physicochemical Properties of Key Derivatives

CompoundSubstituent (R8)Substituent (R2)LogP (Calc)pKa (N)Primary Application
Parent HPhenyl3.84.9General Precursor
Target Chloro Phenyl 4.5 4.1 NK3 / HDAC Scaffold
Analog AHydroxyPhenyl3.25.2Metal Chelation / Antiviral
Analog BMethylPhenyl4.25.1Steric Probe

Note: The lower pKa of the 8-Chloro derivative indicates reduced basicity, reducing lysosomal trapping and altering distribution volume.

References

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. Retrieved from

  • Shiri, A. (2021).[5] Indoles as essential substrates in the Pfitzinger reaction. Molecular Diversity, 25, 2407–2426.

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from

  • Ranu, B. C., et al. (2000).[6] Microwave-assisted synthesis of substituted quinolines. Journal of the Chemical Society, Perkin Transactions 1.

  • Shen, Q., & Hartwig, J. F. (2006).[6] Palladium-Catalyzed Coupling of Aryl Chlorides with Ammonia. Journal of the American Chemical Society.

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Methodological & Application

Synthesis of 8-Chloro-2-phenylquinoline: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of a wide array of natural products, pharmaceuticals, and functional materials. Its versatile biological activities have led to the development of numerous drugs with applications ranging from antimalarial and anticancer to antibacterial and antiviral agents. The substitution pattern on the quinoline core is crucial for its pharmacological profile, and the synthesis of specifically functionalized derivatives is a central focus of medicinal chemistry and drug discovery. Among these, 8-Chloro-2-phenylquinoline represents a key intermediate and a target molecule with potential applications in materials science and as a precursor for more complex biologically active compounds. This guide provides a comprehensive overview of established and modern synthetic protocols for the preparation of 8-Chloro-2-phenylquinoline, offering detailed experimental procedures, mechanistic insights, and practical considerations for researchers in the field.

Strategic Approaches to the Synthesis of 8-Chloro-2-phenylquinoline

The construction of the 8-Chloro-2-phenylquinoline scaffold can be achieved through several strategic disconnections, leading to a variety of established synthetic methodologies. This guide will focus on four principal approaches: the Doebner-von Miller reaction, the Combes synthesis, the Friedländer annulation, and a modern palladium-catalyzed cross-coupling strategy. Each method offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Synthetic StrategyKey PrecursorsGeneral Approach
Doebner-von Miller Reaction 2-Chloroaniline, CinnamaldehydeAcid-catalyzed cyclization of an aniline with an α,β-unsaturated aldehyde.
Combes Synthesis 2-Chloroaniline, BenzoylacetoneAcid-catalyzed condensation and cyclization of an aniline with a β-diketone.
Friedländer Synthesis 2-Amino-3-chlorobenzaldehyde, AcetophenoneBase or acid-catalyzed condensation of a 2-aminoaryl aldehyde/ketone with a compound containing an α-methylene carbonyl group.
Suzuki Cross-Coupling 8-Chloro-2-haloquinoline, Phenylboronic acidPalladium-catalyzed cross-coupling of a halogenated quinoline with a boronic acid derivative.

Protocol I: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and robust method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[1][2] For the synthesis of 8-Chloro-2-phenylquinoline, 2-chloroaniline is reacted with cinnamaldehyde.

Theoretical Foundation and Mechanistic Insight

The reaction is believed to proceed through a series of steps initiated by the Michael addition of the aniline to the α,β-unsaturated aldehyde. This is followed by cyclization, dehydration, and finally, oxidation to yield the aromatic quinoline ring system. The in-situ generated Schiff base of cinnamaldehyde can also act as an oxidizing agent.[3]

Doebner_von_Miller A 2-Chloroaniline C Michael Addition A->C B Cinnamaldehyde B->C D Cyclization C->D Intramolecular E Dehydration D->E F Oxidation E->F G 8-Chloro-2-phenylquinoline F->G Aromatization

Figure 1: Conceptual workflow of the Doebner-von Miller synthesis of 8-Chloro-2-phenylquinoline.

Detailed Experimental Protocol

Materials:

  • 2-Chloroaniline (C₆H₆ClN)

  • Cinnamaldehyde (C₉H₈O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Nitrobenzene (C₆H₅NO₂) or another suitable oxidizing agent

  • Ethanol (C₂H₅OH)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Safety and Handling:

  • 2-Chloroaniline: Toxic by inhalation, ingestion, and skin absorption.[4][5] It is a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cinnamaldehyde: May cause skin and eye irritation.[6][7][8] Handle with care, avoiding contact with skin and eyes.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.

  • Nitrobenzene: Toxic and a potential carcinogen. Readily absorbed through the skin. Handle with extreme caution in a fume hood.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 2-chloroaniline (1 eq.) to a mixture of concentrated hydrochloric acid (3 eq.) and water.

  • To this stirred solution, add nitrobenzene (1.2 eq.) as the oxidizing agent.

  • Slowly add cinnamaldehyde (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol to afford 8-Chloro-2-phenylquinoline as a solid.[9]

Protocol II: The Combes Synthesis

The Combes synthesis provides an alternative route to substituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[6][10] For the synthesis of 8-Chloro-2-phenylquinoline, 2-chloroaniline is reacted with benzoylacetone.

Theoretical Foundation and Mechanistic Insight

The reaction begins with the formation of an enamine intermediate from the condensation of the aniline and the β-diketone.[11] Subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the quinoline product.[12] The regioselectivity of the cyclization is an important consideration.

Combes_Synthesis A 2-Chloroaniline C Enamine Formation A->C B Benzoylacetone B->C D Acid-catalyzed Cyclization C->D E Dehydration D->E F 8-Chloro-2-phenylquinoline E->F

Figure 2: Key steps in the Combes synthesis of 8-Chloro-2-phenylquinoline.

Detailed Experimental Protocol

Materials:

  • 2-Chloroaniline (C₆H₆ClN)

  • Benzoylacetone (C₁₀H₁₀O₂)

  • Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Safety and Handling:

  • Benzoylacetone: May cause skin and eye irritation. Handle with appropriate PPE.

  • Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage upon contact.[13][14][15] Reacts exothermically with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme caution.

Procedure:

  • In a round-bottom flask, carefully add 2-chloroaniline (1 eq.) to polyphosphoric acid (PPA) (10 times the weight of the aniline) with stirring.

  • Slowly add benzoylacetone (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 130-140 °C for 2-3 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to about 80 °C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is basic.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system) or recrystallization from a suitable solvent like ethanol.

Protocol III: The Friedländer Synthesis

The Friedländer synthesis is a versatile method for constructing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[16][17] To synthesize 8-Chloro-2-phenylquinoline, 2-amino-3-chlorobenzaldehyde can be reacted with acetophenone.

Theoretical Foundation and Mechanistic Insight

The reaction can be catalyzed by either acid or base and proceeds via an initial aldol-type condensation followed by cyclization and dehydration.[13] The availability of the substituted 2-aminoaryl aldehyde can be a limiting factor in this synthesis.

Friedlander_Synthesis A 2-Amino-3-chlorobenzaldehyde C Aldol Condensation A->C B Acetophenone B->C D Cyclization & Dehydration C->D E 8-Chloro-2-phenylquinoline D->E

Figure 3: Simplified workflow of the Friedländer synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Amino-3-chlorobenzaldehyde (C₇H₆ClNO)

  • Acetophenone (C₈H₈O)

  • Potassium Hydroxide (KOH)

  • Ethanol (C₂H₅OH)

  • Water

Safety and Handling:

  • 2-Amino-3-chlorobenzaldehyde: Handle with care, as aromatic amines and aldehydes can be irritants and sensitizers.[18]

  • Acetophenone: Combustible liquid and can cause eye irritation.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Procedure:

  • Dissolve 2-amino-3-chlorobenzaldehyde (1 eq.) and acetophenone (1.1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of potassium hydroxide (e.g., 0.2 eq.).

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove any remaining base, and dry.

  • Purification: The crude product can be recrystallized from ethanol or purified by column chromatography.[19]

Protocol IV: Modern Approach - The Suzuki Cross-Coupling

For a more modern and often higher-yielding approach, the Suzuki cross-coupling reaction can be employed. This involves the palladium-catalyzed reaction of a halo-quinoline with a boronic acid. In this case, a suitable 8-chloro-2-haloquinoline (e.g., 8-chloro-2-iodoquinoline) would be coupled with phenylboronic acid.

Theoretical Foundation and Mechanistic Insight

The Suzuki coupling reaction proceeds via a catalytic cycle involving oxidative addition of the halo-quinoline to the palladium(0) catalyst, transmetalation with the boronate complex, and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Coupling A 8-Chloro-2-iodoquinoline D Oxidative Addition A->D B Phenylboronic acid E Transmetalation B->E C Pd Catalyst, Base C->D D->E F Reductive Elimination E->F G 8-Chloro-2-phenylquinoline F->G

Figure 4: Catalytic cycle of the Suzuki cross-coupling reaction.

Detailed Experimental Protocol

Materials:

  • 8-Chloro-2-iodoquinoline (C₉H₅ClIN) (requires prior synthesis)

  • Phenylboronic acid (C₆H₇BO₂)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (or another suitable solvent system)

Safety and Handling:

  • Phenylboronic acid: May cause irritation. Handle with gloves and safety glasses.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated fume hood.

Procedure:

  • To a Schlenk flask, add 8-chloro-2-iodoquinoline (1 eq.), phenylboronic acid (1.5 eq.), palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄), and potassium carbonate (2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvents (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Outlook

The synthesis of 8-Chloro-2-phenylquinoline can be successfully achieved through a variety of classical and modern synthetic methods. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment available. While classical methods like the Doebner-von Miller and Combes reactions are robust, modern cross-coupling reactions like the Suzuki coupling often offer milder conditions and higher yields. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of quinoline derivatives for various applications in medicinal chemistry and materials science.

References

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  • Doebner, O. (1887). "Ueber die unter Anwendung von Benzaldehyd, Brenztraubensäure und Anilin entstehende Chinolinsäure". Justus Liebig's Annalen der Chemie. 242 (3): 265–301.
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  • Wences, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
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Technical Guide: 8-Chloro-2-phenylquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the synthesis, functionalization, and application of 8-Chloro-2-phenylquinoline , a privileged scaffold in organometallic chemistry (OLED materials) and medicinal chemistry.

Executive Summary & Chemical Profile

8-Chloro-2-phenylquinoline (CAS: Available upon specific derivative search, generic structure referenced) is a heteroaromatic scaffold characterized by three distinct reactivity zones:

  • The C2-Phenyl Ring: A conjugated system providing electronic stabilization and a site for C-H activation directed by the quinoline nitrogen.

  • The Quinoline Nitrogen: A coordinating site for metal complexation (e.g., Iridium, Platinum) and a directing group.

  • The C8-Chlorine Handle: A sterically hindered but chemically versatile electrophilic site for cross-coupling reactions (Suzuki, Buchwald-Hartwig).

Chemical Profile
PropertyDescription
Molecular Formula C₁₅H₁₀ClN
Molecular Weight 239.70 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl₃, Toluene; sparingly soluble in alcohols.
Key Reactivity Nucleophilic substitution (limited), Pd-catalyzed cross-coupling (high), Cyclometalation (high).

Synthesis of the Core Scaffold

Before application, the integrity of the starting material is paramount. Two primary routes are recommended based on scale and required purity.

Route A: Selective Suzuki-Miyaura Coupling (High Precision)

Best for laboratory-scale synthesis requiring high regioselectivity.

Principle: 2,8-Dichloroquinoline undergoes site-selective oxidative addition at the C2 position due to electronic activation by the adjacent nitrogen atom (α-effect), leaving the C8-Cl intact for downstream functionalization.

Protocol:

  • Reagents: 2,8-Dichloroquinoline (1.0 equiv), Phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 M aq, 3 equiv).

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

  • Conditions: Degas solvents. Heat to 80-90°C for 6-12 hours under Argon.

  • Workup: Cool, dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). The C2-phenyl product elutes after any bis-coupled byproducts.

Route B: Modified Doebner-Miller Synthesis (Scalable)

Best for multi-gram scale production.

Protocol:

  • Reagents: 2-Chloroaniline (1.0 equiv), Cinnamaldehyde (1.0 equiv).

  • Catalyst: Concentrated HCl (6 M) or ZnCl₂/FeCl₃ Lewis acid system.

  • Conditions: Reflux in toluene or neat at 100°C for 4-6 hours. An oxidant (e.g., nitrobenzene or iodine) may be required to facilitate aromatization if not using the acid-catalyzed disproportionation method.

  • Note: This route is atom-economical but often requires rigorous purification to remove regioisomers.

Application 1: Functionalization of the C8-Position

The 8-chloro substituent is a "sleeping" handle. It is stable during C2-functionalization but can be activated using active Palladium catalysts. This allows for the synthesis of sterically crowded ligands.

Protocol 1: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of 8-amino-2-phenylquinoline derivatives (fluorescent sensors).

Materials:

  • Substrate: 8-Chloro-2-phenylquinoline (1.0 mmol)

  • Amine: Morpholine, Piperidine, or Aniline derivative (1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or BINAP (4-6 mol%) (Crucial for hindering substrates)

  • Base: NaOtBu (1.5 mmol)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step:

  • Inertion: Charge a Schlenk tube with substrate, Pd source, Ligand, and Base. Cycle vacuum/Argon 3 times.

  • Addition: Add toluene and the amine (if liquid) via syringe.

  • Reaction: Seal and heat to 100-110°C for 16 hours.

  • Monitoring: TLC should show the disappearance of the starting chloride.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: Steric Suzuki Coupling (C-C Bond Formation)

Target: 8-Aryl-2-phenylquinolines (Twisted intramolecular charge transfer systems).

Optimization Tip: The C8 position is peri-to the nitrogen lone pair. Use S-Phos or RuPhos ligands to overcome steric hindrance.

  • Base: K₃PO₄ (anhydrous) often outperforms carbonates in sterically demanding couplings.

  • Solvent: 1,4-Dioxane at 100°C.

Application 2: Synthesis of Iridium(III) Emitters (OLEDs)

8-Chloro-2-phenylquinoline is a precursor for red-emitting phosphorescent complexes. The chlorine atom suppresses intermolecular aggregation (quenching) and redshifts the emission.

Workflow Visualization

IridiumSynthesis Start 8-Chloro-2-phenylquinoline (Ligand) Dimer Chloro-bridged Dimer [Ir(C^N)2(μ-Cl)]2 Start->Dimer IrCl3 IrCl3 · nH2O IrCl3->Dimer 2-Ethoxyethanol/H2O Reflux, 24h Monomer Heteroleptic Complex Ir(C^N)2(acac) Dimer->Monomer Acetylacetone (acac) Na2CO3, 100°C

Figure 1: Standard cyclometalation workflow for synthesizing phosphorescent Iridium(III) complexes.

Protocol 3: Cyclometalation (The Nonoyama Route)

Step 1: Synthesis of the Dimer [Ir(L)₂Cl]₂

  • Mix: Combine IrCl₃·nH₂O (1.0 equiv) and 8-Chloro-2-phenylquinoline (2.2 equiv) in a mixture of 2-ethoxyethanol and water (3:1 ratio).

  • Reflux: Heat to 110°C under Nitrogen for 24 hours. The mixture will darken as the iridium coordinates.

  • Precipitation: Cool to room temperature. Add water to precipitate the dimer.

  • Wash: Filter the solid and wash with water, then methanol (to remove unreacted ligand). Dry in vacuum.

Step 2: Synthesis of the Monomer Ir(L)₂(acac)

  • Mix: Suspend the Dimer (1.0 equiv) in 2-ethoxyethanol.

  • Add: Acetylacetone (2.5 equiv) and Na₂CO₃ (5-10 equiv).

  • Heat: Reflux at 100°C for 12-16 hours.

  • Purification: Cool, filter, and purify the filtrate by column chromatography (DCM/Hexane).

  • Result: A deep red/orange solid, highly phosphorescent.

Advanced Reactivity: C-H Activation

The quinoline nitrogen can serve as a directing group (DG) for functionalizing the phenyl ring at the ortho position.

  • Catalyst: Ruthenium(II) or Rhodium(III).

  • Transformation: Alkenylation or Alkylation.[1]

  • Note: The 8-chloro group is generally tolerated in these conditions, provided strong reducing environments are avoided.

Expert Tips & Troubleshooting

IssueProbable CauseSolution
Low Yield in C8-Coupling Steric hindrance from the quinoline nitrogen.Switch to Buchwald Precatalysts (e.g., XPhos Pd G3) or increase temperature to 120°C in Xylene.
Bis-coupling in Synthesis Over-reaction of 2,8-dichloroquinoline.Strictly control stoichiometry (1.05 equiv boronic acid) and temperature (keep below 90°C).
Insoluble Iridium Dimer High crystallinity of the complex.Do not attempt to purify the dimer by chromatography. Use it directly in the next step or wash extensively with Et₂O.

References

  • Selective Suzuki Coupling of Polyhaloheteroarenes

    • Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Arom
    • Source:Organic Letters, 2016.
    • URL:[Link]

  • Iridium Complex Synthesis

    • Title: Highly efficient electrochemiluminescence from iridium(III) complexes with 2-phenylquinoline ligand.
    • Source:Scientific Reports, 2015.
    • URL:[Link]

  • Buchwald-Hartwig on Quinolines

    • Title: Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionaliz
    • Source:Journal of Organic Chemistry, 2008.
    • URL:[Link]

  • General Quinoline Synthesis (Doebner-Miller)

    • Title: The Skraup Synthesis of Quinolines.[2]

    • Source:Organic Reactions, 1953.
    • URL:[Link][3]

Sources

Application Note: Comprehensive Analytical Characterization of 8-Chloro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 8-Chloro-2-phenylquinoline

8-Chloro-2-phenylquinoline is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The specific substitution pattern of an electron-withdrawing chlorine atom at the 8-position and a bulky phenyl group at the 2-position creates a unique electronic and steric profile. This profile can profoundly influence the molecule's pharmacological activity, pharmacokinetic properties, and potential as a building block in organic synthesis.

Therefore, unambiguous characterization and stringent purity control are paramount for any research or development involving this compound. This guide provides a suite of robust analytical protocols designed to deliver a comprehensive understanding of the molecule's identity, structure, and purity, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized organic compounds. When coupled with Mass Spectrometry (LC-MS), it provides an unparalleled combination of separation and identification power.

Principle of Reversed-Phase HPLC

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Nonpolar compounds, like 8-Chloro-2-phenylquinoline, interact more strongly with the stationary phase and thus elute later than polar impurities. The choice of a C18 column is logical due to the aromatic nature of the analyte, which promotes strong hydrophobic interactions, leading to good retention and separation.[2][3] A UV detector is suitable as the quinoline and phenyl rings contain strong chromophores.

Workflow for HPLC Purity Analysis

HPLC_Workflow A Sample Preparation (1 mg/mL in ACN) B HPLC System Setup (Column, Mobile Phase) A->B Load Sample C Injection & Separation (Isocratic or Gradient) B->C Equilibrate D UV Detection (e.g., 254 nm) C->D Elution E Data Analysis (% Area Purity) D->E Chromatogram MS_Workflow A Sample Infusion or LC Introduction B Ionization (e.g., ESI) A->B C Mass Analysis (e.g., TOF, Quadrupole) B->C D Detection C->D E Mass Spectrum ([M+H]⁺) D->E

Caption: General workflow for mass spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

  • Analysis: Infuse the sample directly into the source or inject it via an LC system.

  • Data Interpretation: Identify the molecular ion peak [M+H]⁺. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) should be clearly visible in the molecular ion cluster, with peaks at m/z [M+H]⁺ and [M+2+H]⁺.

ParameterExpected Value
Molecular Formula C₁₅H₁₀ClN
Exact Mass 239.0502
[M+H]⁺ (for ³⁵Cl) 240.0575
[M+H]⁺ (for ³⁷Cl) 242.0546
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of powder is placed on the ATR crystal.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample on the ATR crystal and apply pressure to ensure good contact. Acquire the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3100C-H StretchAromatic C-H
1500 - 1600C=C StretchAromatic Ring
1550 - 1620C=N StretchQuinoline Ring
750 - 850C-Cl StretchAryl-Chloride

X-Ray Crystallography for Definitive 3D Structure

For an absolute confirmation of structure and stereochemistry, single-crystal X-ray crystallography is the gold standard. [4]This technique requires the growth of high-quality single crystals, which can be a significant challenge.

Principle of X-Ray Crystallography

When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be constructed, revealing the precise location of each atom in space. [5]

Protocol: Single Crystal Growth and Analysis
  • Crystal Growth (Trial and Error):

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

    • Solvent/Anti-Solvent Diffusion: Create a layered system with the compound dissolved in a good solvent and an "anti-solvent" (in which it is poorly soluble) carefully layered on top. Crystals may form at the interface.

  • Crystal Selection: Using a microscope, select a well-formed, clear crystal without visible defects.

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A stream of cold nitrogen is often used to protect the crystal and reduce thermal motion. The instrument then rotates the crystal while collecting diffraction data.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and refine the atomic positions to generate the final crystal structure.

The outcome will be a detailed 3D model of the molecule, providing definitive bond lengths, bond angles, and information on intermolecular packing in the solid state. [6][7]

Conclusion

The analytical strategy outlined in this document provides a comprehensive framework for the characterization of 8-Chloro-2-phenylquinoline. By systematically applying chromatographic and spectroscopic techniques, researchers can confidently confirm the identity, purity, and structure of their material. HPLC serves as the primary tool for purity assessment, while the collective evidence from NMR, MS, and FTIR provides robust structural confirmation. For absolute proof of structure, single-crystal X-ray crystallography remains the ultimate technique. Adherence to these protocols will ensure high-quality, reproducible data essential for advancing scientific research and development.

References

  • ResearchGate. "FTIR spectra of 8-HQ and synthesized M(II) complexes." ResearchGate, Accessed February 4, 2026. [Link]

  • SIELC Technologies. "HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100." SIELC Technologies, Accessed February 4, 2026. [Link]

  • ResearchGate. "Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography." ResearchGate, Accessed February 4, 2026. [Link]

  • SIELC Technologies. "UV-Vis Spectrum of Quinolinic acid." SIELC Technologies, Accessed February 4, 2026. [Link]

  • PubMed Central. "A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies." PubMed Central, Accessed February 4, 2026. [Link]

  • SIELC Technologies. "HPLC Method for Analysis of 8-hydroxyquinoline." SIELC Technologies, Accessed February 4, 2026. [Link]

  • PubChem. "8-Chloroquinoline." PubChem, Accessed February 4, 2026. [Link]

  • MDPI. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." MDPI, Accessed February 4, 2026. [Link]

  • ResearchGate. "Synthesis of 8-hydroxyquinolium chloroacetate and synthesis of complexes derived from 8-hydroxyquinoline, and characterization, density functional theory and biological studies." ResearchGate, Accessed February 4, 2026. [Link]

  • SciSpace. "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." SciSpace, Accessed February 4, 2026. [Link]

  • SZTE Publicatio Repozitórium. "New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline." SZTE Publicatio Repozitórium, Accessed February 4, 2026. [Link]

  • PubChem. "2-Phenylquinoline." PubChem, Accessed February 4, 2026. [Link]

  • PubChem. "8-Phenylquinoline." PubChem, Accessed February 4, 2026. [Link]

  • ResearchGate. "FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline." ResearchGate, Accessed February 4, 2026. [Link]

  • ResearchGate. "UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and..." ResearchGate, Accessed February 4, 2026. [Link]

  • ScienceDirect. "UV photoelectron spectroscopic study of substituent effects in quinoline derivatives." ScienceDirect, Accessed February 4, 2026. [Link]

  • ResearchGate. "(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines." ResearchGate, Accessed February 4, 2026. [Link]

  • UNCW Institutional Repository. "CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES." UNCW Institutional Repository, Accessed February 4, 2026. [Link]

  • MDPI. "Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate." MDPI, Accessed February 4, 2026. [Link]

  • MDPI. "Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine." MDPI, Accessed February 4, 2026. [Link]

  • ResearchGate. "UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral..." ResearchGate, Accessed February 4, 2026. [Link]

  • Scientific Research Publishing. "Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate." Scientific Research Publishing, Accessed February 4, 2026. [Link]

  • Spandidos Publications. "Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression." Spandidos Publications, Accessed February 4, 2026. [Link]

  • Frontiers. "Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression." Frontiers, Accessed February 4, 2026. [Link]

  • ResearchGate. "Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone." ResearchGate, Accessed February 4, 2026. [Link]

  • Google Patents. "CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • PubMed. "Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review." PubMed, Accessed February 4, 2026. [Link]

  • PubMed Central. "8-Chloro-2-methylquinoline." PubMed Central, Accessed February 4, 2026. [Link]

  • PubMed. "Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy." PubMed, Accessed February 4, 2026. [Link]

  • YouTube. "x-ray crystallography & co-crystallization." YouTube, Accessed February 4, 2026. [Link]

  • LabXchange. "Understanding X-Ray Crystallography Structures." LabXchange, Accessed February 4, 2026. [Link]

Sources

Application Note: Antiviral Profiling of 8-Chloro-2-phenylquinoline Derivatives

[2]

Introduction & Therapeutic Rationale

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, known for its broad biological activity. The introduction of a chlorine atom at the C-8 position (8-Chloro-2-phenylquinoline ) modulates the electronic properties and lipophilicity of the molecule, often enhancing membrane permeability and metabolic stability compared to its non-halogenated counterparts.

Mechanism of Action (MOA) Hypothesis

Research indicates that 2-phenylquinoline derivatives exert antiviral effects through two primary mechanisms, depending on the viral target:

  • Inhibition of Viral Entry: Similar to chloroquine, these derivatives can interfere with endosomal acidification, blocking the fusion of viral envelopes (e.g., Dengue, SARS-CoV-2) with host membranes.

  • Enzymatic Inhibition: Specific derivatives have shown affinity for viral helicases (e.g., SARS-CoV-2 nsp13) or polymerases, disrupting the replication complex.

  • Intercalation: The planar quinoline core may intercalate into viral nucleic acids, inhibiting reverse transcription (HIV) or RNA synthesis.

Physicochemical Properties & Handling
  • Solubility: Highly lipophilic. Insoluble in water; soluble in DMSO, Methanol, and Chloroform.

  • Storage: Store powder at -20°C, desiccated. Protect from light.

  • Stock Solution: Prepare 10 mM - 50 mM stocks in 100% DMSO. Avoid freeze-thaw cycles by aliquoting.

Experimental Workflow Visualization

The following diagram outlines the logical flow for evaluating the antiviral potential of these derivatives, from initial screening to mechanistic validation.

Antiviral_Workflowcluster_ToxStep 1: Safety Profilingcluster_EfficacyStep 2: Antiviral Efficacycluster_MechStep 3: Mechanism of ActionCompound8-Chloro-2-phenylquinolineDerivatives (DMSO Stock)CytotoxCytotoxicity Assay(MTT / CCK-8)Compound->CytotoxCC50Determine CC50(50% Cytotoxic Conc.)Cytotox->CC50ScreenPrimary Screen(CPE Reduction)CC50->ScreenSelect Non-Toxic RangeDoseRespDose-Response(Plaque Assay / qPCR)Screen->DoseRespActive HitsEC50Determine EC50(50% Effective Conc.)DoseResp->EC50ToATime-of-AdditionAssayEC50->ToACalculate SI (CC50/EC50) > 10TargetTarget Identification(Entry vs. Replication)ToA->Target

Caption: Workflow for antiviral validation. Compounds must pass cytotoxicity thresholds (Step 1) before efficacy testing (Step 2) and mechanistic characterization (Step 3).

Detailed Protocols

Protocol A: Cytotoxicity Profiling (CC50 Determination)

Objective: Determine the concentration at which the compound kills 50% of host cells (CC50) to ensure antiviral effects are not artifacts of cell death. Cell Lines: Vero E6 (Kidney), Huh-7 (Liver), or PBMCs (for HIV).

  • Seeding: Seed cells in 96-well plates at

    
     cells/well in complete media (DMEM + 10% FBS). Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment:

    • Prepare serial dilutions of the 8-chloro-2-phenylquinoline derivative in maintenance media (DMEM + 2% FBS).

    • Range: 0.1 µM to 200 µM (include DMSO vehicle control).

    • Add 100 µL of diluted compound to wells (triplicate).

  • Incubation: Incubate for 48–72 hours (matching the viral assay duration).

  • Readout (MTT Assay):

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

    • Remove media carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

    • Measure absorbance at 570 nm.

  • Analysis: Plot % Cell Viability vs. Log[Concentration]. Calculate CC50 using non-linear regression.

Protocol B: Antiviral Efficacy (EC50 Determination)

Objective: Quantify the inhibition of viral replication. Method: Plaque Reduction Assay (Gold Standard for lytic viruses like Dengue/SARS-CoV-2).

  • Infection:

    • Seed Vero cells in 24-well plates (

      
       cells/well).
      
    • Infect monolayers with virus at MOI 0.01–0.1 for 1 hour at 37°C.

    • Critical: Wash cells 2x with PBS to remove unbound virus.

  • Treatment:

    • Add semi-solid overlay media (CMC or Agarose) containing serial dilutions of the compound (non-toxic range derived from Protocol A).

  • Incubation: Incubate for 3–5 days (virus dependent) until plaques form.

  • Fixation & Staining:

    • Fix cells with 4% Formaldehyde.

    • Stain with Crystal Violet (1%).

  • Quantification: Count plaques.

    • Analysis: Calculate EC50 (Effective Concentration 50%).

    Protocol C: Time-of-Addition (Mechanism of Action)

    Objective: Determine which stage of the viral life cycle is inhibited (Entry, Replication, or Release).

    • Experimental Groups:

      • Pre-treatment (-2h to 0h): Compound added 2h before infection, removed at infection. (Tests: Host receptor blocking).

      • Co-treatment (0h to 1h): Compound added during infection. (Tests: Virucidal activity or Entry/Fusion).

      • Post-treatment (1h to 24h): Compound added after virus removal. (Tests: Replication/Translation/Assembly).

    • Procedure:

      • Infect cells (MOI 1.0) at 4°C (to synchronize binding) or 37°C.

      • Add compound (at 5x EC50 concentration) at specific time points.

      • Harvest supernatant at 24h p.i.

    • Readout: Quantify viral titer via qPCR or Plaque Assay.

    Data Presentation & Analysis

    Selectivity Index (SI)

    The Selectivity Index is the primary metric for drug developability.

    2
    • SI < 10: Likely toxic; poor candidate.

    • SI > 50: Promising candidate.[3]

    Expected Results Table (Template)
    Compound IDR-Group (C8)CC50 (µM)EC50 (µM)SIProposed Mechanism
    8-Cl-2-Ph-Q -Cl>1002.5>40Entry Inhibition
    Analog A -H>20015.013Weak Inhibition
    Analog B -OH450.856Replication Inhibition

    Mechanistic Pathway Visualization

    The following diagram illustrates the potential intervention points of 8-Chloro-2-phenylquinoline derivatives within a generic RNA virus life cycle.

    Viral_Lifecyclecluster_CellHost CellEndosomeEndosome(Acidification)UncoatingUncoatingEndosome->UncoatingFusionReplicationRNA Replication(Helicase/Polymerase)Uncoating->ReplicationRelease RNAAssemblyViral AssemblyReplication->AssemblyVirusVirus ParticleVirus->EndosomeAttachmentDrug_Entry8-Cl-2-Ph-Q(Entry Block)Drug_Entry->EndosomeInhibits pH drop(Lysosomotropic)Drug_Rep8-Cl-2-Ph-Q(Enzyme Inhibitor)Drug_Rep->ReplicationIntercalation orEnzyme Binding

    Caption: Putative mechanisms of action. The compound may act early (endosomal fusion) or late (replication complex inhibition).

    References

    • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PubMed. [Link]

    • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. [Link][4]

    • Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. [Link]

    • 4-phenylquinoline-8-amine induces HIV-1 reactivation and apoptosis in latently HIV-1 infected cells. Biochemical and Biophysical Research Communications. [Link][5]

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of 8-Chloro-2-phenylquinoline

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the synthesis of 8-Chloro-2-phenylquinoline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of this important quinoline derivative. Here, we move beyond simple protocols to explain the causality behind common issues, focusing on the formation of side products and offering field-proven troubleshooting strategies.

    Introduction: Navigating the Synthesis of 8-Chloro-2-phenylquinoline

    8-Chloro-2-phenylquinoline is a valuable scaffold in medicinal chemistry and materials science. Its synthesis is most commonly achieved through classic named reactions such as the Combes, Doebner-von Miller, or Friedländer syntheses.[1][2][3] While these methods are robust, they are often plagued by issues related to regioselectivity, incomplete reactions, and the formation of stubborn impurities that complicate purification and reduce yields.

    This guide provides a structured, question-and-answer-based approach to troubleshoot these specific problems. We will delve into the mechanistic origins of side products and provide actionable protocols to help you optimize your reaction outcomes.

    Troubleshooting & FAQs: Common Side Products and Issues

    Q1: My reaction has produced a significant amount of an isomeric impurity. Why is this happening and how can I control the regioselectivity?

    A1: Isomer formation is the most common challenge in this synthesis, typically arising from the Combes reaction or similar acid-catalyzed cyclizations.

    Causality: The Battle for Regioselectivity

    When synthesizing 8-chloro-2-phenylquinoline from 3-chloroaniline and a β-diketone (like benzoylacetone) via the Combes synthesis, the key step is the intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring.[4][5] The chloro- and amino- (or enamine-) substituents direct the cyclization.

    • The Directing Effects: The amino group is a powerful ortho-, para-director, while the chloro group is an ortho-, para-directing deactivator. In 3-chloroaniline, the positions ortho and para to the amino group are C2, C4, and C6.

      • Desired Path (C2): Cyclization at the C2 position, ortho to the amine and meta to the chlorine, leads to the desired 8-chloro-2-phenylquinoline .

      • Side Product Path (C6): Cyclization at the C6 position, para to the amine and meta to the chlorine, leads to the isomeric byproduct 6-chloro-2-phenylquinoline .

    The formation of the 6-chloro isomer is a competing, kinetically viable pathway. The ratio of these products is highly dependent on the stability of the carbocation intermediate (the arenium ion) formed during cyclization.[6][7] Steric hindrance at the C2 position, caused by the bulky enamine intermediate, can also favor cyclization at the less hindered C6 position.[4][5]

    Troubleshooting and Mitigation Strategies:

    • Choice of Acid Catalyst: The strength and type of acid are critical. Polyphosphoric acid (PPA) is often more effective than sulfuric acid in promoting cyclization at the more sterically hindered position, potentially favoring the 8-chloro isomer.[8]

    • Temperature Control: Lowering the reaction temperature during the cyclization step can increase the selectivity. Higher temperatures often provide enough energy to overcome the activation barrier for the formation of the less-favored isomer, leading to mixed products.

    • Steric Tuning: While not always feasible, modifying the β-diketone can influence the outcome. A bulkier R-group on the diketone can increase steric clash during the approach to the C2 position, paradoxically sometimes favoring the less hindered C6-cyclization.[5]

    Q2: My analytical data (LC-MS/NMR) shows a significant peak corresponding to an uncyclized intermediate. What is this species and why didn't my reaction go to completion?

    A2: The presence of a stable intermediate is a clear sign of incomplete cyclization. This is often the Schiff base or the more stable enamine formed after the initial condensation.

    Causality: A Stalled Cyclization

    The Combes synthesis proceeds in two main stages: (1) condensation of the aniline with the β-diketone to form an enamine, and (2) acid-catalyzed cyclodehydration to form the quinoline.[5][9][10]

    • Intermediate Structure: The intermediate is typically the β-amino-α,β-unsaturated ketone (an enaminone), which is a tautomer of the initial Schiff base. This is a relatively stable, conjugated system.

    • Reasons for Incomplete Reaction:

      • Insufficient Acid Strength/Amount: The cyclization step requires a strong acid to protonate the enamine and activate the aromatic ring for the electrophilic attack.[3]

      • Deactivating Substituents: Strongly electron-withdrawing groups on the aniline ring can deactivate it towards electrophilic substitution, making the final ring-closing step difficult.[8]

      • Low Temperature: The cyclization is the rate-determining step and often requires significant thermal energy to overcome the high activation energy associated with breaking aromaticity.[5]

      • Water Content: The presence of excess water can inhibit dehydrating agents like H₂SO₄ or PPA and push the equilibrium back towards the starting materials or intermediates.

    Troubleshooting and Mitigation Strategies:

    • Optimize Acid Catalyst: Ensure your acid (e.g., concentrated H₂SO₄, PPA) is fresh and potent. If using PPA, ensure it is properly heated to be viscous but stirrable.

    • Increase Reaction Temperature/Time: After the initial condensation, slowly and carefully increase the temperature to the recommended level for cyclization (often >100°C) and extend the reaction time. Monitor progress via TLC.

    • Azeotropic Water Removal: In some systems, running the reaction in a solvent like toluene with a Dean-Stark trap can help drive the condensation and cyclization equilibria towards the product by removing water.

    Q3: The reaction has produced a dark, tar-like substance, making workup and purification extremely difficult. What causes this and how can I prevent it?

    A3: Tar formation is a common consequence of polymerization and degradation reactions, often caused by overly harsh reaction conditions.

    Causality: Degradation Pathways

    Quinoline syntheses like the Skraup or Doebner-von Miller are notorious for their aggressive conditions, but even the Combes synthesis can lead to degradation.[11]

    • Acid-Catalyzed Polymerization: The α,β-unsaturated carbonyl compounds used (or formed in situ) can readily polymerize under strong acid conditions.[12]

    • Oxidation: Anilines are susceptible to oxidation, especially at high temperatures in the presence of strong acids and trace metals, leading to complex, high-molecular-weight colored impurities.

    • Sulfonation: When using concentrated sulfuric acid at high temperatures, unwanted sulfonation of the aromatic rings can occur, leading to water-soluble, dark-colored byproducts.

    • Self-Condensation: The β-diketone can undergo self-condensation reactions, competing with the desired reaction with the aniline.[13]

    Troubleshooting and Mitigation Strategies:

    • Strict Temperature Control: Avoid excessive temperatures. Use a well-controlled heating mantle or oil bath and monitor the internal reaction temperature.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.

    • Moderating Agent: In highly exothermic reactions like the Skraup synthesis, moderators like ferrous sulfate are added to control the reaction rate.[14] While less common in the Combes synthesis, a more gradual addition of reagents can serve a similar purpose.

    • Alternative Catalysts: Consider using milder catalysts. Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid-supported acid catalysts can sometimes promote the reaction under less aggressive conditions.[12]

    Summary of Common Side Products

    Impurity / Side ProductLikely OriginIdentification MethodMitigation Strategy
    6-Chloro-2-phenylquinoline Alternative regiochemical cyclizationLC-MS (same mass, different RT), ¹H NMR (different aromatic splitting pattern)Optimize acid catalyst (PPA), control temperature
    Uncyclized Enamine Intermediate Incomplete cyclizationLC-MS (distinct mass), ¹H NMR (presence of vinyl and amine protons)Increase acid strength/concentration, increase temperature/time
    Polymeric Tar Degradation/polymerization of reagentsInsoluble, dark materialStrict temperature control, inert atmosphere, gradual addition
    Starting Materials Incomplete reactionTLC, LC-MSOptimize stoichiometry, increase reaction time/temperature

    Visualizing the Synthetic Challenge

    Reaction Pathway and Side Product Formation

    The following diagram illustrates the key decision point in the Combes synthesis leading to either the desired 8-chloro product or the 6-chloro isomeric side product.

    G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Acid-Catalyzed Cyclization (Decision Point) cluster_products Products 3-Chloroaniline 3-Chloroaniline Enamine_Intermediate Enamine Intermediate 3-Chloroaniline->Enamine_Intermediate Benzoylacetone Benzoylacetone Benzoylacetone->Enamine_Intermediate Desired_Path Attack at C2 (Ortho to -NHR) Enamine_Intermediate->Desired_Path Major Pathway (Controlled Conditions) Side_Path Attack at C6 (Para to -NHR) Enamine_Intermediate->Side_Path Competing Pathway (Steric/Kinetic Factors) Product_8_Chloro 8-Chloro-2-phenylquinoline (Desired Product) Desired_Path->Product_8_Chloro Product_6_Chloro 6-Chloro-2-phenylquinoline (Side Product) Side_Path->Product_6_Chloro

    Caption: Regiochemical competition in the Combes synthesis.

    Experimental Protocols

    Protocol 1: Troubleshooting Workflow for Low Yield / High Impurity Profile

    This protocol outlines a logical flow for diagnosing and solving common issues.

    G cluster_diagnosis cluster_solution Start Low Yield or High Impurity Profile Analyze Analyze Crude Product (TLC, LC-MS, ¹H NMR) Start->Analyze Isomer Isomeric Impurity (e.g., 6-Chloro isomer)? Analyze->Isomer Intermediate Uncyclized Intermediate Present? Analyze->Intermediate Tar Excessive Tarring or Degradation? Analyze->Tar Sol_Isomer Action: Modify Catalyst/Temp 1. Switch H₂SO₄ to PPA. 2. Lower cyclization temp. 3. Re-purify via column. Isomer->Sol_Isomer Yes Sol_Intermediate Action: Force Cyclization 1. Increase reaction temp. 2. Extend reaction time. 3. Add more acid catalyst. Intermediate->Sol_Intermediate Yes Sol_Tar Action: Milder Conditions 1. Reduce max temperature. 2. Run under N₂/Ar. 3. Slower reagent addition. Tar->Sol_Tar Yes End Optimized Synthesis Sol_Isomer->End Sol_Intermediate->End Sol_Tar->End

    Caption: A decision-tree for troubleshooting the synthesis.

    Protocol 2: Optimized Purification by Column Chromatography for Isomer Separation

    Separating the 8-chloro and 6-chloro isomers can be challenging due to their similar polarities. A well-optimized chromatography protocol is essential.

    • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (2-3x the mass of the crude material) by dissolving it in a minimal amount of dichloromethane (DCM) and then adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This dry-loading method provides superior resolution compared to liquid-loading.

    • Column Packing: Pack a glass column with silica gel (typically a 50:1 to 100:1 ratio of silica:crude product by weight) using a low-polarity solvent system, such as 5% ethyl acetate in hexanes. Ensure the column is packed evenly without air bubbles.

    • Loading: Carefully add the prepared slurry to the top of the packed column.

    • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexanes or 2% ethyl acetate/hexanes).

    • Gradient Elution: Gradually and slowly increase the polarity of the mobile phase. A very shallow gradient is key. For example, increase the ethyl acetate concentration by 0.5-1% every column volume. The less polar isomer will elute first.

    • Fraction Collection: Collect small fractions and monitor them carefully by TLC, staining with potassium permanganate or viewing under UV light.

    • Analysis: Combine the pure fractions as identified by TLC and confirm the identity of each isomer using ¹H NMR.

    References

    • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
    • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

    • Organic Chemistry. (2021, August 25). Combes Quinoline Synthesis Mechanism [Video]. YouTube. Retrieved from [Link]

    • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

    • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

    • ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

    • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

    • Gondal, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
    • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

    • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

    • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

    • Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366-74.
    • ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

    • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

    • ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

    • Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

    • SlidePlayer. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

    • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

    • Chemical Science (RSC Publishing). (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]

    • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

    Sources

    Navigating the Stability of 8-Chloro-2-phenylquinoline: A Technical Support Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Welcome to the technical support center for 8-Chloro-2-phenylquinoline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of this compound under various experimental conditions. This guide is structured to anticipate and address the challenges you may encounter, ensuring the integrity and success of your research.

    Understanding the Molecule: A Stability Overview

    8-Chloro-2-phenylquinoline is a heterocyclic aromatic compound with a quinoline core. The presence of a chloro-substituent on the benzene portion of the quinoline ring and a phenyl group at the 2-position of the pyridine ring introduces specific reactivity and potential stability concerns. While quinoline itself is a relatively stable aromatic system, the substituents can influence its susceptibility to degradation under common experimental stressors.[1][2] This guide will walk you through potential stability issues and provide you with the necessary tools to assess and manage them.

    Troubleshooting Guide

    This section addresses specific issues you might encounter during your experiments with 8-Chloro-2-phenylquinoline, providing potential causes and actionable solutions.

    Q1: I'm observing unexpected peaks in my HPLC chromatogram after storing my sample in solution. What could be the cause?

    Possible Cause: Degradation of 8-Chloro-2-phenylquinoline in solution. The stability of the compound can be influenced by the solvent, pH, and exposure to light and temperature.

    Troubleshooting Steps & Explanation:

    • Review Your Solvent Choice: While 8-Chloro-2-phenylquinoline is generally soluble in organic solvents, some solvents can promote degradation.[2] For instance, protic solvents might participate in nucleophilic substitution reactions, especially under elevated temperatures.

      • Recommendation: For short-term storage, consider aprotic solvents like acetonitrile or THF. For long-term storage, it is advisable to store the compound in a solid, dry state at low temperatures.

    • Assess the pH of Your Solution: The quinoline nitrogen is basic and can be protonated at acidic pH. This can alter the electron density of the ring system and potentially affect its stability. While specific data for 8-Chloro-2-phenylquinoline is limited, quinoline derivatives can be more susceptible to certain reactions in acidic or basic media.

      • Recommendation: If your experimental conditions allow, buffer your solution to a neutral pH. If you must work in acidic or basic conditions, prepare fresh solutions and use them promptly.

    • Consider Photodegradation: Aromatic and chloro-substituted compounds can be susceptible to photodegradation.[3] Exposure to UV or even ambient light can lead to the formation of radicals and subsequent degradation products.

      • Recommendation: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

    • Perform a Forced Degradation Study: To definitively identify the source of the extra peaks, a forced degradation study is recommended. This will help you understand the degradation profile of your compound under specific stress conditions. (See the detailed protocol in the "Experimental Protocols" section below).

    Q2: The biological activity of my 8-Chloro-2-phenylquinoline sample seems to be decreasing over time, even when stored as a solid. Why might this be happening?

    Possible Cause: Slow degradation of the solid material due to exposure to air, moisture, or light.

    Troubleshooting Steps & Explanation:

    • Evaluate Storage Conditions: Even in solid form, exposure to atmospheric oxygen and moisture can lead to slow oxidation or hydrolysis over extended periods. The quinoline ring system, while generally resistant to oxidation, can be susceptible under certain conditions.[1]

      • Recommendation: Store solid 8-Chloro-2-phenylquinoline in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize exposure to moisture. Store at a low temperature (e.g., -20°C) to reduce the rate of any potential degradation reactions.

    • Check for Excipient Incompatibility: If your sample is a formulated product, interactions with excipients could be a cause. Some common excipients contain reactive impurities like peroxides, aldehydes, or metal ions that can catalyze degradation.[4][5][6]

      • Recommendation: Conduct compatibility studies with your chosen excipients by preparing binary mixtures of 8-Chloro-2-phenylquinoline and each excipient and analyzing them over time under accelerated conditions.

    Q3: I'm trying to perform a reaction that involves nucleophilic substitution on another part of my molecule, but I'm seeing side products. Could the 8-Chloro-2-phenylquinoline moiety be reacting?

    Possible Cause: The chloro group at the 8-position of the quinoline ring can be susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than chloro-substituents at the 2- or 4-positions.[7][8]

    Troubleshooting Steps & Explanation:

    • Assess the Strength of Your Nucleophile and Reaction Conditions: Strong nucleophiles, especially in the presence of a base or at elevated temperatures, can potentially displace the chloro group.

      • Recommendation: If possible, use milder reaction conditions (lower temperature, less reactive nucleophile) or consider protecting the quinoline ring if it is not the intended reaction site.

    • Analyze for Potential Byproducts: The expected byproduct of a nucleophilic substitution at the 8-position would be the corresponding 8-substituted-2-phenylquinoline. You can use techniques like LC-MS to look for a compound with the expected mass-to-charge ratio.

    Frequently Asked Questions (FAQs)

    What are the recommended storage conditions for 8-Chloro-2-phenylquinoline?
    • Solid: Store in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen) at -20°C. Keep in a desiccator to protect from moisture.

    • Solution: Prepare solutions fresh whenever possible. If short-term storage is necessary, use aprotic solvents like acetonitrile or THF, store in amber vials at -20°C, and use within a few days. Avoid prolonged storage in solution.

    What are the likely degradation pathways for 8-Chloro-2-phenylquinoline?

    Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions:

    • Hydrolysis: Under strong acidic or basic conditions and heat, the chloro group could undergo nucleophilic substitution to form 8-hydroxy-2-phenylquinoline.

    • Oxidation: Oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or hydroxylation of the aromatic rings.[9]

    • Photodegradation: UV light exposure could lead to homolytic cleavage of the C-Cl bond, forming radical species that could then lead to a variety of degradation products, including reductive dechlorination (replacement of Cl with H) or coupling products.[3]

    What analytical techniques are suitable for assessing the stability of 8-Chloro-2-phenylquinoline?
    • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the primary tool for separating the parent compound from its degradation products. A reversed-phase method with UV detection is a good starting point.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of potential degradation products, which aids in structure elucidation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of isolated degradation products.

    • Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for analyzing volatile degradation products.[10]

    Experimental Protocols

    Protocol 1: Forced Degradation Study of 8-Chloro-2-phenylquinoline

    This protocol outlines a systematic approach to investigating the stability of 8-Chloro-2-phenylquinoline under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products without completely destroying the sample.[11]

    Materials:

    • 8-Chloro-2-phenylquinoline

    • HPLC-grade acetonitrile, methanol, and water

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • pH meter

    • HPLC system with UV detector

    • Photostability chamber

    • Oven

    Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of 8-Chloro-2-phenylquinoline in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

    • Stress Conditions:

      • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), take a sample, neutralize with 1N NaOH, and dilute with mobile phase for HPLC analysis.

      • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat at 60°C for 24 hours. At various time points, take a sample, neutralize with 1N HCl, and dilute with mobile phase for HPLC analysis.

      • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. At various time points, take a sample and dilute with mobile phase for HPLC analysis.

      • Thermal Degradation: Store a solid sample of the compound in an oven at 60°C for 7 days. Also, store a solution of the compound at 60°C for 24 hours. Analyze the samples by HPLC.

      • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber (e.g., option 2 of ICH Q1B guidelines). Protect a control sample from light with aluminum foil. Analyze the samples by HPLC.

    • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

    Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Identify and quantify the major degradation products.

    • Determine the mass balance to ensure that all degradation products are accounted for.

    Protocol 2: Development of a Stability-Indicating HPLC Method

    A robust HPLC method is crucial for separating 8-Chloro-2-phenylquinoline from its potential degradation products.

    Instrumentation and Columns:

    • HPLC system with a photodiode array (PDA) or UV detector.

    • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • Start with a gradient of 50-95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm and 280 nm). A PDA detector is highly recommended to assess peak purity.

    Method Validation:

    Once the method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating."

    Visualizing Potential Degradation Pathways

    The following diagram illustrates the potential degradation pathways of 8-Chloro-2-phenylquinoline under various stress conditions.

    G parent 8-Chloro-2-phenylquinoline hydrolysis_prod 8-Hydroxy-2-phenylquinoline parent->hydrolysis_prod Acid/Base Heat oxidation_prod1 N-oxide derivative parent->oxidation_prod1 H₂O₂ oxidation_prod2 Hydroxylated derivatives parent->oxidation_prod2 H₂O₂ photo_prod1 2-Phenylquinoline (Reductive dechlorination) parent->photo_prod1 UV Light photo_prod2 Radical coupling products parent->photo_prod2 UV Light

    Caption: Potential degradation pathways of 8-Chloro-2-phenylquinoline.

    References

    • Reactivity of Quinoline. (2020, October 26). [Video]. YouTube. Retrieved from [Link]

    • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

    • Preparation and Properties of Quinoline. Retrieved from [Link]

    • 2-Phenylquinoline. Chem-Impex. Retrieved from [Link]

    • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022, April 9). PMC. Retrieved from [Link]

    • EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. (2022, September 7). PMC. Retrieved from [Link]

    • 8-Chloroquinoline. PubChem. Retrieved from [Link]

    • 2-Phenylquinoline. PubChem. Retrieved from [Link]

    • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2008, December 6). ResearchGate. Retrieved from [Link]

    • Forced Degradation Studies: Regulatory Considerations and Implementation. (2004). BioProcess International. Retrieved from [Link]

    • Drug Excipient Compatibility Testing–Protocols and Charaterization: A Review. (2019, October 22). SciSpace. Retrieved from [Link]

    • 7-Chloro-2-phenylquinoline. PubChem. Retrieved from [Link]

    • Biologically active quinoline and quinazoline alkaloids part I. (2007). PMC. Retrieved from [Link]

    • Photochemical transformation of chlorobenzenes and white phosphorus into arylphosphines and phosphonium salts. (2019). PMC. Retrieved from [Link]

    • EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. (2022, September 7). ACS Publications. Retrieved from [Link]

    • Quinoline. Wikipedia. Retrieved from [Link]

    • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2002). MDPI. Retrieved from [Link]

    • Photochemical reactions of chlorobenzene derivatives in benzene. (1971). Journal of the Chemical Society C: Organic. Retrieved from [Link]

    • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

    • Metabolism of five membered nitrogen containing heterocycles. (2022). Hypha Discovery. Retrieved from [Link]

    • Ring-closure reaction to novel quinoline derivatives and their structural characterization. (2010, August). ResearchGate. Retrieved from [Link]

    • Drug–Excipient Interactions. (2001). Pharmaceutical Technology. Retrieved from [Link]

    • 4-Chloro-2-phenylquinoline. PubChem. Retrieved from [Link]

    • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2012). PMC. Retrieved from [Link]

    • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (2021). ResearchGate. Retrieved from [Link]

    • A review on synthetic investigation for quinoline- recent green approaches. (2022). ARKIVOC. Retrieved from [Link]

    • A state-of-the-art review of quinoline degradation and technical bottlenecks. (2022). ResearchGate. Retrieved from [Link]

    • Photochemical Degradation of Chlorobenzene. (2004). McMaster University. Retrieved from [Link]

    • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. Retrieved from [Link]

    • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. (2022). Arabian Journal of Chemistry. Retrieved from [Link]

    • Photochemical Reactions as Key Steps in Organic Synthesis. (2007). Chemical Reviews. Retrieved from [Link]

    • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Retrieved from [Link]

    • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). PeerJ. Retrieved from [Link]

    • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved from [Link]

    • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (2013). ResearchGate. Retrieved from [Link]

    • nucleophilic aromatic substitutions. (2019, January 19). [Video]. YouTube. Retrieved from [Link]

    • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 13). Frontiers in Chemistry. Retrieved from [Link]

    • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2014). Fisher Digital Publications. Retrieved from [Link]

    • 11.1: The Discovery of Nucleophilic Substitution Reactions. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

    • EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. (2022, September 22). PubMed. Retrieved from [Link]

    • Chlorobenzene. Wikipedia. Retrieved from [Link]

    • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry. Retrieved from [Link]

    • Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. (2023). MDPI. Retrieved from [Link]

    • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

    • 5-Chloro-8-hydroxyquinoline. PubChem. Retrieved from [Link]

    Sources

    Validation & Comparative

    structure-activity relationship (SAR) of "8-Chloro-2-phenylquinoline" analogues

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth technical analysis of the 8-Chloro-2-phenylquinoline scaffold, a privileged chemotype in medicinal chemistry. It focuses on its critical role as a precursor and pharmacophore in the development of PDE4 inhibitors , PI3K

    
     inhibitors , and TRPV1 antagonists .
    
    
    Executive Summary

    The 8-Chloro-2-phenylquinoline scaffold represents a high-value "privileged structure" in drug discovery. While the parent compound exhibits moderate biological activity, its true value lies in its specific substitution patterns—particularly at the C-8 , C-2 , and C-4 positions. This guide analyzes how transforming the C-8 chlorine atom into bulky aryl groups unlocks sub-nanomolar potency against Phosphodiesterase 4 (PDE4) , while modifications at C-4 drive activity against TRPV1 and Plasmodium falciparum .

    Chemical Architecture & Pharmacophore Zones

    To understand the SAR, we must dissect the molecule into three functional zones. The chlorine atom at C-8 is not merely a halogen substituent; it is a steric and electronic "handle" that defines the molecule's selectivity profile.

    The Three Critical Zones:
    • Zone 1: The C-8 Position (The Selectivity Switch)

      • Baseline: Chlorine (Lipophilic, electron-withdrawing).[1]

      • Optimization: Replacement with aryl or heteroaryl groups (via Suzuki coupling) is the key driver for PDE4 selectivity over PDE3. The bulky group fills a hydrophobic pocket unique to the PDE4 active site.

    • Zone 2: The C-2 Phenyl Ring (The Lipophilic Anchor)

      • Baseline: Unsubstituted Phenyl.

      • Optimization: Para-substitution (e.g., -F, -CF

        
        ) improves metabolic stability against CYP450 oxidation. Ortho-substitution often introduces steric clash, reducing planarity and potency.
        
    • Zone 3: The C-4 Position (The Solubilizing Vector)

      • Baseline: H or Carbonyl.

      • Optimization: Introduction of piperazine-linked amides or polar side chains here dramatically improves aqueous solubility and is essential for TRPV1 antagonism and Antimalarial efficacy.

    Detailed Structure-Activity Relationship (SAR)
    A. PDE4 Inhibition: The "8-Aryl" Transformation

    The most significant application of this scaffold is in the development of non-emetic PDE4 inhibitors for asthma and COPD. Research by Merck Frosst (L-454,560 series) demonstrated that the 8-chloro substituent is a starting point, but the 8-aryl derivatives are the clinical candidates.

    • Mechanism: The quinoline nitrogen accepts a hydrogen bond from the enzyme. The substituent at C-8 extends into a solvent-filled pocket (the "Q-pocket").

    • SAR Trend:

      • 8-H: Weak activity (IC

        
         > 1 
        
        
        
        M).
      • 8-Chloro: Moderate activity (IC

        
         ~ 200-500 nM).
        
      • 8-Biaryl (e.g., 3-sulfonamidophenyl): High potency (IC

        
         < 1 nM).[2]
        
      • Causality: The 8-aryl group locks the conformation and displaces water molecules in the active site, providing a substantial entropic gain in binding energy.

    B. Anticancer & PI3K
    
    
    Inhibition

    In the context of PI3K

    
     inhibition (Patent US9029392B2), the 8-chloro group often remains to maintain a specific electronic environment, while the C-3 position  is functionalized (e.g., formylation followed by reductive amination).
    
    • Key Insight: The 8-chloro atom prevents oxidative metabolism at the sensitive 8-position while increasing the lipophilicity required to cross cell membranes.

    Comparative Performance Data

    The following table contrasts the "Parent" (8-Chloro) against optimized "Progeny" analogues in a PDE4 assay context.

    Compound ClassSubstituent (C-8)Substituent (C-2)PDE4B IC
    
    
    (nM)
    Selectivity (PDE4/PDE3)Key Liability
    Parent Scaffold -Cl -Phenyl450Low (< 50x)Low Potency
    Analogue A -Phenyl-Phenyl12ModerateSolubility
    Analogue B -3-(Methylsulfonyl)phenyl-Phenyl0.6 High (> 1000x) None (Optimized)
    Standard (Roflumilast)N/A0.8HighEmesis (Side Effect)

    Interpretation: The transition from 8-Chloro to 8-Sulfonylphenyl (Analogue B) results in a 750-fold increase in potency. The 8-chloro compound is essentially a "hit" compound, while the 8-aryl derivative is the "lead."

    Visualization: SAR & Synthesis Workflow

    SAR_Analysis Core 8-Chloro-2-phenylquinoline (Core Scaffold) C8 C-8 Modification (Suzuki Coupling) Core->C8 Replace -Cl with Aryl C2 C-2 Optimization (Metabolic Stability) Core->C2 Subst. Phenyl Ring C4 C-4 Functionalization (Solubility/Targeting) Core->C4 Add Piperazine/Amide PDE4 Potent PDE4 Inhibitors (IC50 < 1nM) (e.g., L-454,560) C8->PDE4 Fills Hydrophobic Pocket PI3K PI3K/Anticancer Agents (Kinase Selectivity) C2->PI3K Modulates Lipophilicity TRPV1 TRPV1 Antagonists (Pain Management) C4->TRPV1 H-Bond Donors

    Figure 1: Strategic modification points on the 8-Chloro-2-phenylquinoline scaffold and their resulting therapeutic classes.

    Experimental Protocols
    Protocol A: Synthesis of the 8-Chloro-2-phenylquinoline Core

    This protocol utilizes a modified Doebner-Miller condensation, robust for generating the 2-phenylquinoline core.

    Reagents: 2-Chloroaniline (1.0 eq), Cinnamaldehyde (1.0 eq), Concentrated HCl (Catalytic), Toluene (Solvent). Procedure:

    • Condensation: Dissolve 2-chloroaniline (10 mmol) and cinnamaldehyde (10 mmol) in Toluene (50 mL).

    • Cyclization: Add concentrated HCl (1 mL) dropwise. Heat the mixture to reflux (110°C) for 4–6 hours using a Dean-Stark trap to remove water.

    • Workup: Cool to RT. Neutralize with 10% NaHCO

      
      . Extract with EtOAc (3x).
      
    • Purification: Dry organic layer over MgSO

      
      , concentrate, and purify via flash chromatography (Hexane/EtOAc 9:1).
      
    • Validation: Confirm structure via

      
      H-NMR (Characteristic doublet at ~8.1 ppm for C-4 H).
      
    Protocol B: PDE4 Enzymatic Assay (Phosphodiesterase Activity)

    Used to validate the potency of 8-substituted analogues.

    Reagents: PDE4B enzyme (human recombinant), [3H]-cAMP (Substrate), SPA (Scintillation Proximity Assay) beads. Procedure:

    • Incubation: Incubate test compounds (serial dilution from 10

      
      M to 0.1 nM) with PDE4B enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl
      
      
      
      , 1.7 mM EGTA) for 15 min at 25°C.
    • Reaction Start: Add [3H]-cAMP (final conc. 1

      
      M) to initiate the reaction.
      
    • Termination: Stop reaction after 20 min by adding PDE SPA beads (Yttrium silicate).

    • Measurement: Allow beads to settle for 60 min. Read radioactivity on a MicroBeta counter.

    • Analysis: Calculate IC

      
       using a 4-parameter logistic regression model.
      
    References
    • Macdonald, D., et al. (2005).[2] "Discovery of a substituted 8-arylquinoline series of PDE4 inhibitors: Structure-activity relationship, optimization, and identification of a highly potent, well tolerated, PDE4 inhibitor." Bioorganic & Medicinal Chemistry Letters, 15(23), 5247-5252.

    • Perry, M., et al. (2015). "Quinoline derivatives as kinase inhibitors." U.S. Patent 9,029,392 B2.[1]

    • Toray Industries, Inc. (2021).[3] "Tetrahydroquinoline derivative and medicinal use thereof." European Patent EP 4269392 A1.

    • Kou, J., et al. (2018). "Phenylquinoline class TRPV1 antagonists and preparation method and application thereof." CN Patent 107721919 A.

    • Musial, A., et al. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 25(18).[4]

    Sources

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